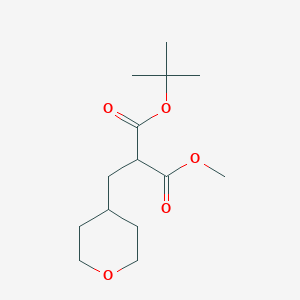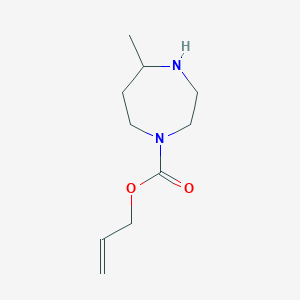
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methyl group, and an oxan-4-ylmethyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate can be achieved through a multi-step process involving the esterification of appropriate precursors. One possible route involves the following steps:
Formation of the oxan-4-ylmethyl intermediate: This can be achieved by reacting an appropriate oxane derivative with a suitable alkylating agent under basic conditions.
Esterification: The oxan-4-ylmethyl intermediate is then reacted with tert-butyl 1-O-methyl propanedioate in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the reagents used.
Scientific Research Applications
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate depends on its specific application. In general, the compound may interact with molecular targets through ester hydrolysis, reduction, or substitution reactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-O-methyl propanedioate: Similar structure but lacks the oxan-4-ylmethyl group.
Oxan-4-ylmethyl propanedioate: Similar structure but lacks the tert-butyl and methyl groups.
tert-Butyl oxan-4-ylmethyl propanedioate: Similar structure but lacks the 1-O-methyl group.
Uniqueness
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate is unique due to the presence of all three functional groups (tert-butyl, methyl, and oxan-4-ylmethyl) attached to the propanedioate backbone. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C14H24O5 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-(oxan-4-ylmethyl)propanedioate |
InChI |
InChI=1S/C14H24O5/c1-14(2,3)19-13(16)11(12(15)17-4)9-10-5-7-18-8-6-10/h10-11H,5-9H2,1-4H3 |
InChI Key |
PSJPYOIGUPJEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCOCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)



![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)



![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)



